Benzenesulfonylchloride,3-ethenyl-
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Overview
Description
Benzenesulfonylchloride,3-ethenyl-: is an organosulfur compound with the molecular formula C8H7ClO2S. It is a derivative of benzenesulfonyl chloride, where a vinyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water. It is primarily used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: Benzenesulfonylchloride,3-ethenyl- can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Reaction with Chlorosulfonic Acid:
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid with phosphorus oxychloride, which is commonly used in industrial settings due to its efficiency and cost-effectiveness.
Chlorosulfonic Acid Method:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonylchloride,3-ethenyl- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters.
Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation and halogenation.
Common Reagents and Conditions:
Amines and Alcohols: Used in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.
Borane and Halogens: Used in addition reactions involving the vinyl group.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Vinyl Addition Products: Formed from addition reactions involving the vinyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes for the formation of C-C and C-X bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry:
Mechanism of Action
Mechanism:
Electrophilic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Attack: The nucleophile attacks the positively charged intermediate, leading to the formation of the final product.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A closely related compound without the vinyl group, commonly used in similar applications.
Toluenesulfonyl Chloride: Another related compound with a methyl group instead of a vinyl group, often preferred due to its solid state at room temperature.
Uniqueness:
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
3-ethenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2 |
InChI Key |
DPHMYZQKUZTFKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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